tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride
Overview
Description
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid is a compound with the molecular weight of 169.22 . Another related compound is tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile, which has a molecular weight of 136.2 .
Synthesis Analysis
While specific synthesis methods for “tetrahydro-1H-pyrrolizine-7a(5H)-carboximidamide dihydrochloride” were not found, (tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, a related compound, is used as an intermediate to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .
Molecular Structure Analysis
The linear formula for tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile is C8 H12 N2 . Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride has a formula of C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol .
Physical and Chemical Properties Analysis
Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile is stored at -20°C and is a liquid .
Scientific Research Applications
Pyrrolizidine Alkaloids and Their Impact
Pyrrolizidine Alkaloids and Health Risks : Studies have shown that certain pyrrolizidine alkaloids, found in various plants, pose health risks due to their potential toxicity and carcinogenicity. For example, the International Agency for Research on Cancer (IARC) classified 2,3,7,8-tetra-chlorodibenzo-p-dioxin, a dioxin congener, as a carcinogen, highlighting the significance of understanding chemical interactions and impacts on health (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Biological Activities and Defense Mechanisms : Research into the metabolism of pyrrolizidine compounds in plants, specifically pyrroline-5-carboxylate (P5C), has revealed its role in plant defense mechanisms against pathogens. This insight into the metabolic pathways can guide the development of agricultural strategies and understanding of plant resilience (Qamar, Mysore, & Senthil-Kumar, 2015).
Chemical Synthesis and Drug Discovery : The pyrrolidine scaffold, a core structure in many biologically active compounds, is extensively studied for its versatility in drug discovery. This research area focuses on the synthesis of novel compounds with potential therapeutic applications, underscoring the importance of pyrrolizidine and similar structures in medicinal chemistry (Li Petri et al., 2021).
Applications in Nematode Management : The potential of pyrrolizidine alkaloid-producing plants in nematode management has been explored, with findings suggesting their effectiveness against plant-parasitic nematodes. This application in sustainable agricultural practices demonstrates the diverse utility of these compounds beyond their known toxicological aspects (Thoden & Boppré, 2010).
Safety and Hazards
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-7(10)8-3-1-5-11(8)6-2-4-8;;/h1-6H2,(H3,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJBYKMXYRTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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